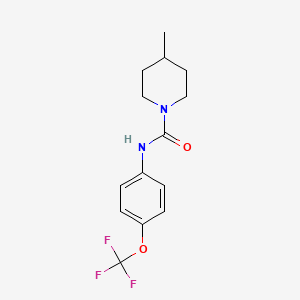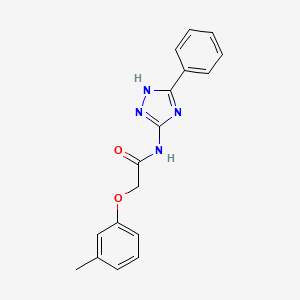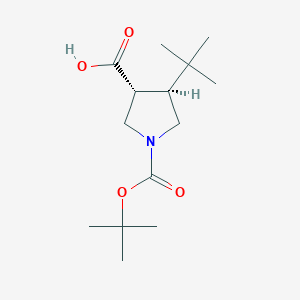
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of difluorophenyl and trifluoromethyl groups attached to a benzene sulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-aminoethyl)-N-(3,4-difluorophenyl)benzene-1-sulfonamide
- 4-{[(3,4-difluorophenyl)methyl]amino}benzene-1-sulfonamide
- 3-{[(3,4-difluorophenyl)methyl]amino}benzene-1-sulfonamide
Uniqueness
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C13H8F5NO2S |
|---|---|
Peso molecular |
337.27 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F5NO2S/c14-10-6-5-8(7-11(10)15)19-22(20,21)12-4-2-1-3-9(12)13(16,17)18/h1-7,19H |
Clave InChI |
KCXXFLUJPZHNTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)







![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)



